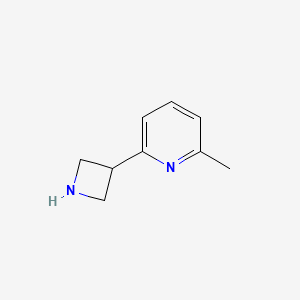![molecular formula C36H43N9O7 B1506684 N2-[n-[n-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-phenylalanyl]glycyl]-D-arginine CAS No. 35253-75-9](/img/structure/B1506684.png)
N2-[n-[n-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-phenylalanyl]glycyl]-D-arginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-[n-[n-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-phenylalanyl]glycyl]-D-arginine is a complex organic compound that features a combination of amino acids and an azo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[n-[n-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-phenylalanyl]glycyl]-D-arginine typically involves multiple steps, starting with the preparation of the individual amino acid derivatives. The key steps include:
Formation of the Azo Group: The azo group is formed by the diazotization of aniline derivatives followed by coupling with phenol derivatives.
Peptide Bond Formation: The amino acids are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Protection and Deprotection Steps: Protecting groups such as fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups during the synthesis and are later removed under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive coupling and deprotection steps efficiently. The use of solid-phase peptide synthesis (SPPS) techniques would be advantageous for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The azo group can undergo oxidation to form nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium dithionite (Na2S2O4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of the phenyl rings.
Reduction: Amino derivatives of the phenyl rings.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
N2-[n-[n-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-phenylalanyl]glycyl]-D-arginine has several applications in scientific research:
Medicinal Chemistry: It can be used as a model compound for studying peptide-based drug design and delivery.
Biochemistry: It serves as a probe for studying protein-ligand interactions and enzyme kinetics.
Industrial Applications: It can be used in the development of novel materials with specific binding properties.
Mechanism of Action
The mechanism of action of N2-[n-[n-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-phenylalanyl]glycyl]-D-arginine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. The azo group can also undergo photoisomerization, which can be used to control the activity of the compound in a light-dependent manner.
Comparison with Similar Compounds
Similar Compounds
- N2-(N-(N-(1-(((4-(Phenylazo)phenyl)methoxy)carbonyl)-L-prolyl)-L-phenylalanyl)glycyl)-L-arginine
- N2-(N-(N-(1-(((4-(Phenylazo)phenyl)methoxy)carbonyl)-L-prolyl)-L-phenylalanyl)glycyl)-D-lysine
Uniqueness
N2-[n-[n-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-phenylalanyl]glycyl]-D-arginine is unique due to its specific combination of amino acids and the presence of an azo group, which imparts unique photochemical properties. This makes it particularly useful in applications where light-controlled activation is desired.
Properties
CAS No. |
35253-75-9 |
|---|---|
Molecular Formula |
C36H43N9O7 |
Molecular Weight |
713.8 g/mol |
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C36H43N9O7/c37-35(38)39-19-7-13-28(34(49)50)41-31(46)22-40-32(47)29(21-24-9-3-1-4-10-24)42-33(48)30-14-8-20-45(30)36(51)52-23-25-15-17-27(18-16-25)44-43-26-11-5-2-6-12-26/h1-6,9-12,15-18,28-30H,7-8,13-14,19-23H2,(H,40,47)(H,41,46)(H,42,48)(H,49,50)(H4,37,38,39)/t28-,29+,30+/m1/s1 |
InChI Key |
XGSIHMYTSNNUNE-NGDRWEMDSA-N |
SMILES |
C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N[C@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O |
Key on ui other cas no. |
35253-75-9 |
sequence |
PFGR |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1506604.png)

![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]-N-(3-benzoylphenyl)pentanamide](/img/structure/B1506633.png)
![13-hydroxy-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B1506634.png)

![7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1506656.png)




![4'-(Dibromomethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1506674.png)
![4-Chlorofuro[3,2-c]pyridine hydrochloride](/img/structure/B1506680.png)

